molecular formula C23H18N2O6 B10903961 4-({[4-({[4-(Methoxycarbonyl)phenyl]carbonyl}amino)phenyl]carbonyl}amino)benzoic acid

4-({[4-({[4-(Methoxycarbonyl)phenyl]carbonyl}amino)phenyl]carbonyl}amino)benzoic acid

Cat. No.: B10903961
M. Wt: 418.4 g/mol
InChI Key: ICUGHPCUONNOFJ-UHFFFAOYSA-N
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Description

4-[(4-{[4-(Methoxycarbonyl)benzoyl]amino}benzoyl)amino]benzoic acid is a complex organic compound characterized by its aromatic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-{[4-(Methoxycarbonyl)benzoyl]amino}benzoyl)amino]benzoic acid typically involves the esterification of terephthalic acid with methanol, catalyzed by sulfuric acid or other catalysts . The reaction conditions often include heating under reflux to facilitate the esterification process. The crude product is then purified through recrystallization from a methanol/water solution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous processes under atmospheric or pressurized conditions are employed to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(4-{[4-(Methoxycarbonyl)benzoyl]amino}benzoyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Aromatic substitution reactions can introduce different substituents onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

4-[(4-{[4-(Methoxycarbonyl)benzoyl]amino}benzoyl)amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-{[4-(Methoxycarbonyl)benzoyl]amino}benzoyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved often include inhibition of specific enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-{[4-(Methoxycarbonyl)benzoyl]amino}benzoyl)amino]benzoic acid is unique due to its multiple functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and materials science.

Properties

Molecular Formula

C23H18N2O6

Molecular Weight

418.4 g/mol

IUPAC Name

4-[[4-[(4-methoxycarbonylbenzoyl)amino]benzoyl]amino]benzoic acid

InChI

InChI=1S/C23H18N2O6/c1-31-23(30)17-4-2-14(3-5-17)20(26)24-18-10-6-15(7-11-18)21(27)25-19-12-8-16(9-13-19)22(28)29/h2-13H,1H3,(H,24,26)(H,25,27)(H,28,29)

InChI Key

ICUGHPCUONNOFJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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